3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Name: 3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
IUPAC Name: tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
CAS Number: 73286-71-2
This compound belongs to the class of pyrrole derivatives and contains a thiazolidinone ring. Its complex structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidinone ring can undergo oxidation to form a thiazole ring.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The sec-butyl group can be substituted under specific conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Alkylating agents like alkyl halides.
- Oxidation: Thiazole derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various sec-butyl-substituted compounds.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antitumor or antimicrobial agent.
Biology: Study its interaction with biological macromolecules (e.g., proteins, DNA).
Industry: Explore its use as a building block for novel materials.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its complex structure.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of isoquinoline, thiazolidinone, and pyrimidine moieties sets it apart.
Similar Compounds: Explore related pyrrole derivatives like 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H) .
Properties
Molecular Formula |
C26H26N4O2S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O2S2/c1-4-17(3)30-25(32)21(34-26(30)33)14-20-23(27-22-16(2)8-7-12-29(22)24(20)31)28-13-11-18-9-5-6-10-19(18)15-28/h5-10,12,14,17H,4,11,13,15H2,1-3H3/b21-14- |
InChI Key |
CPFDKPKKXBMADA-STZFKDTASA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)SC1=S |
Origin of Product |
United States |
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